molecular formula C₄F₁₂N₂O₈S₄Zn B105891 Zinc(II) Bis(trifluoromethanesulfonyl)imide CAS No. 168106-25-0

Zinc(II) Bis(trifluoromethanesulfonyl)imide

Cat. No. B105891
M. Wt: 625.7 g/mol
InChI Key: QEORIOGPVTWFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc bis(trifluoromethylsulfonyl)imide, also known as zinc bis(triflimide) or zinc di[bis(trifluoromethylsulfonyl)imide], is a compound with the molecular formula C4F12ZnN2O8S4 and a molecular weight of 625.70. It is recognized as a strong Lewis acid and serves as a catalyst for various reactions. The compound is typically available as a white powder and is commercially accessible .

Synthesis Analysis

Molecular Structure Analysis

The molecular interaction and ion-pair structures of zinc bis(trifluoromethylsulfonyl)imide have been studied using density functional theory (DFT) calculations. These studies have shown that the zinc ion forms an octahedral, homoleptic complex with the ligand bis(trifluoromethylsulfonyl)imide through coordination with the oxygen of the sulfone group. The counterion in this complex is typically an organic cation such as 1-ethyl-3-methylimidazolium. The DFT calculations have been able to reproduce the vibrational spectra of the compound, confirming the accuracy of the predicted structures .

Chemical Reactions Analysis

While specific chemical reactions involving zinc bis(trifluoromethylsulfonyl)imide are not detailed in the provided papers, its role as a catalyst suggests that it participates in a variety of reactions without being consumed. Its strong Lewis acid properties imply that it could facilitate reactions such as Friedel-Crafts acylations, Diels-Alder reactions, or other electrophilic substitutions where a strong Lewis acid is beneficial .

Physical and Chemical Properties Analysis

Zinc bis(trifluoromethylsulfonyl)imide sublimes at 260°C at 1 mmHg, indicating its volatility under reduced pressure. It is soluble in dichloromethane (CH2Cl2) and water (H2O), which suggests potential applications in various solvent systems. The compound's hygroscopic nature requires careful handling and storage to prevent degradation or moisture absorption .

Scientific Research Applications

Zinc(II) Bis(trifluoromethanesulfonyl)imide exhibits unique properties when it interacts with CO2, as revealed through X-ray diffraction analysis of a soft crystal surrogate. This compound demonstrates a significant ability to absorb CO2 due to its densely assembled structure, which undergoes a transition between closed and open configurations in response to CO2 presence. This transition is evidenced by a steep rise and fall in the amount of CO2 absorbed at specific pressures. Notably, the absorption capacity reaches 2.03 mol mol−1 at a near-saturated pressure, highlighting its efficiency. The fluorinated components of the compound enhance this absorption process, as indicated by a comparison with its nonfluorinated analog, which requires higher threshold pressure for CO2 absorption. This finding underscores the role of the fluorinated moieties in facilitating CO2 absorption. The absorption properties are further characterized by their temperature dependence, which can be analyzed using the Clausius-Clapeyron equation to evaluate the enthalpy of CO2 absorption. The obtained enthalpy value, although moderate, compares favorably with other CO2 absorption/adsorption materials, making Zinc(II) Bis(trifluoromethanesulfonyl)imide a potential candidate for CO2 capture and storage applications​​.

Safety And Hazards

Zinc(II) Bis(trifluoromethanesulfonyl)imide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Zinc(II) Bis(trifluoromethanesulfonyl)imide has been proposed as an excellent candidate to replace Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) due to its superior thermal stability . It is being explored for use in perovskite solar cells (PSCs) to improve their thermal stability .

properties

IUPAC Name

zinc;bis(trifluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORIOGPVTWFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12N2O8S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565779
Record name Zinc bis[bis(trifluoromethanesulfonyl)azanide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc(II) Bis(trifluoromethanesulfonyl)imide

CAS RN

168106-25-0
Record name Zinc bis[bis(trifluoromethanesulfonyl)azanide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc(II) bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc(II) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Zinc(II) Bis(trifluoromethanesulfonyl)imide

Citations

For This Compound
62
Citations
GM Asselin, O Paden, W Qiu, Z Yang… - Journal of The …, 2021 - iopscience.iop.org
The development of the multivalent electrolytes is a critical component to advance polyvalent energy storage technology. In this work, a new and simple nonaqueous zinc electrolyte is …
Number of citations: 6 iopscience.iop.org
P Forte, A Sachse, M Maes, A Galarneaub… - Catalysis …, 1997 - researchgate.net
Copper (II) oxide (CuO) was gradually added to an aqueous solution of bis (trifluoromethanesulfonyl) imidic acid. When no more copper salt was consumed, the remaining solid was …
Number of citations: 2 www.researchgate.net
HJ Kim, YI Jeon, WI Lee, HS Kim - Journal of Physics: Energy, 2023 - iopscience.iop.org
Hole transport layers (HTLs) are one of the essential layers of perovskite solar cells (PSCs). Generally, 2, 2ʹ, 7, 7ʹ-Tetrakis [N, N-di (4-methoxyphenyl) amino]-9, 9ʹ-spirobifluorene (…
Number of citations: 2 iopscience.iop.org
YN Kim, JH Jo, J Kim, HS Kim… - ACS Applied Energy …, 2023 - ACS Publications
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is the most general dopant for 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-MeOTAD), which has …
Number of citations: 2 pubs.acs.org
이연주, 강민진, 한윤수 - 한국공업화학회연구논문초록집, 2021 - cheric.org
Dye-sensitized solar cells (DSSCs) have has a number of attractive features; it is simple to make using conventional roll-printing techniques, is semi-flexible and semi-transparent which …
Number of citations: 2 www.cheric.org
L Xu, D Zhang, TK Ronson, JR Nitschke - Angewandte Chemie, 2020 - Wiley Online Library
The use of di(2‐pyridyl)ketone in subcomponent self‐assembly is introduced. When combined with a flexible triamine and zinc bis(trifluoromethanesulfonyl)imide, this ketone formed a …
Number of citations: 37 onlinelibrary.wiley.com
J Min, C Zhang, S Qi, L Wang, Z Dong - Chemical Research in Chinese …, 2022 - Springer
Responsive polymers have attracted increasing attention for prospective design of smart materials. The development of multifunctional responsive materials is very dependent on …
Number of citations: 1 link.springer.com
KH Ryu, DH Oh, S Shin, M Kim… - Molecular Crystals and …, 2023 - Taylor & Francis
Full article: Effects of metal bis(trifluoromethanesulfonyl)imides as dopants of a hole-transporting tercarbazole compound on the photovoltaic performance of solid-state dye-sensitized …
Number of citations: 0 www.tandfonline.com
Z Chen, T Liu, Z Zhao, Z Zhang, X Han, P Han… - Journal of Power …, 2020 - Elsevier
Cheap, high-rate and long-life batteries are urgently needed for grid-scale storage of renewable energy. Rechargeable zinc (Zn) batteries are potential candidates due to the high …
Number of citations: 41 www.sciencedirect.com
D Kumar, U Ail, Z Wu, EM Björk… - Advanced …, 2023 - Wiley Online Library
Zn‐ion batteries are one of the hot candidates for low‐cost and sustainable secondary batteries. The hydrogen evolution and dendritic growth upon zinc deposition are today's …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.